3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione

PROTAC design E3 ligase ligand regiochemistry

3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione (CAS 2990057-63-9) is a synthetic cereblon (CRBN)-type E3 ubiquitin ligase ligand belonging to the 3-arylpiperidine-2,6-dione class. It serves as the E3 ligase-recruiting moiety in PROteolysis TArgeting Chimera (PROTAC) heterobifunctional degraders.

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55 g/mol
Cat. No. B15620175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55 g/mol
Structural Identifiers
InChIInChI=1S/C11H9BrClNO2/c12-6-1-3-9(13)8(5-6)7-2-4-10(15)14-11(7)16/h1,3,5,7H,2,4H2,(H,14,15,16)
InChIKeyOXMDUBZQQHHYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Buy 3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione – CRBN E3 Ligase Ligand for PROTAC Development


3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione (CAS 2990057-63-9) is a synthetic cereblon (CRBN)-type E3 ubiquitin ligase ligand belonging to the 3-arylpiperidine-2,6-dione class. It serves as the E3 ligase-recruiting moiety in PROteolysis TArgeting Chimera (PROTAC) heterobifunctional degraders . The compound possesses a molecular formula of C₁₁H₉BrClNO₂ and a molecular weight of 302.55 g·mol⁻¹ . Its dual-halogen substitution pattern (5-bromo-2-chloro on the phenyl ring) distinguishes it from the unsubstituted 3-phenylpiperidine-2,6-dione and from other regioisomeric analogs, offering unique physicochemical and synthetic-handle properties relevant to PROTAC linker-attachment strategies .

Why 3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione Cannot Be Replaced with Other CRBN Ligands


CRBN-recruiting ligands are not functionally interchangeable in PROTAC design because the ternary complex geometry, linker attachment trajectory, and degradation efficiency depend critically on the specific E3 ligand's structure, substitution pattern, and physicochemical properties [1]. Substituting 3-(5-bromo-2-chlorophenyl)piperidine-2,6-dione with thalidomide, lenalidomide, pomalidomide, or even a regioisomeric bromo-chloro analog alters the exit-vector orientation, CRBN-binding kinetics, and synthetic conjugation options, potentially abolishing target degradation or introducing neosubstrate liabilities [2]. The quantitative evidence below substantiates the specific differentiation dimensions that make direct substitution unreliable without experimental revalidation.

3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione: Quantitative Differentiation Evidence for Procurement Decisions


Regiochemical Differentiation: 5-Bromo-2-chloro vs. 3-Bromo-2-chloro Substitution Governs Exit-Vector Geometry

The position of the bromine substituent on the phenyl ring determines the orientation of the piperidine-2,6-dione scaffold relative to the CRBN binding pocket, directly affecting the accessible exit vector for linker conjugation. The target compound places bromine at the 5-position (para to the piperidine attachment and meta to chlorine), whereas the closest commercial regioisomer, CRBN ligand-13 (CAS 3050687-70-9), carries bromine at the 3-position (ortho to the piperidine attachment) [1]. This positional difference results in distinct dihedral angles between the phenyl ring and the piperidine-2,6-dione plane, altering the three-dimensional trajectory of any linker emerging from the piperidine nitrogen or phenyl ring. In PROTAC development, an incorrect exit vector can reduce ternary complex formation efficiency by orders of magnitude or completely abrogate target degradation, even when CRBN binding affinity is comparable [2]. No head-to-head CRBN-binding IC₅₀ comparison between these two regioisomers has been reported in the peer-reviewed literature as of the search date; this evidence dimension is therefore tagged as class-level inference grounded in well-established PROTAC design principles.

PROTAC design E3 ligase ligand regiochemistry linker attachment

Physical Property Profile: Boiling Point, Density, and pKa Differentiation from Benchmark CRBN Ligands

Predicted physicochemical properties for 3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione include a boiling point of 435.25 ± 45.0 °C (at 760 Torr), a density of 1.611 ± 0.06 g·cm⁻³ (at 25 °C), and a pKa of 10.972 ± 0.40 . These values differ substantially from the unsubstituted 3-phenylpiperidine-2,6-dione (E3 ligase Ligand PG, CAS 14149-34-9), which has a molecular weight of 189.21 g·mol⁻¹ and lacks the electron-withdrawing halogen substituents . The higher density and molecular weight of the bromo-chloro derivative reflect increased polarizability and halogen-bonding potential. The predicted pKa (~11) indicates that the imide NH protons remain largely unionized at physiological pH, similar to other glutarimide-based CRBN ligands. No direct experimental measurement of these properties for the target compound has been published; values are computational predictions.

physicochemical properties boiling point pKa density formulation

Synthetic Handle Advantage: Dual Halogen Substituents Enable Sequential Orthogonal Conjugation Chemistry

The 5-bromo-2-chloro substitution pattern provides two chemically distinct halogen handles for sequential functionalization: the aryl bromide is amenable to Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the aryl chloride, being less reactive, can serve as a latent handle for late-stage SNAr or can be retained as a hydrophobic/electronic modulator . In contrast, the unsubstituted E3 ligase Ligand PG (3-phenylpiperidine-2,6-dione, IC₅₀ = 2.191 µM for CRBN) lacks halogen handles entirely, requiring de novo functionalization of the phenyl ring for linker attachment . Thalidomide, lenalidomide, and pomalidomide all feature an amino-phthalimide or amino-isoindolinone scaffold with different conjugation chemistry (amide coupling via the aniline nitrogen or glutarimide nitrogen). The dual-halogen pattern of the target compound thus offers orthogonal synthetic versatility not available with any single comparator ligand.

synthetic chemistry cross-coupling linker conjugation orthogonal reactivity

Vendor Purity Grade Comparison: Leyan 98% vs. Unspecified-Grade Alternatives

Commercially available purity specifications for 3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione vary by supplier. Shanghai Leyan (Haohong Scientific) lists the compound with a certified purity of 98% (CAS 2990057-63-9, product number 2311936) . Other vendors, including MedChemExpress (HY-W1111714) and TargetMol (T205708), do not publish a numerical purity specification on their product pages, describing the compound only as a research-grade CRBN ligand . For PROTAC synthesis, where stoichiometric precision and the absence of impurities that could act as competitive binders are critical, a documented purity specification reduces the risk of failed conjugation reactions and ambiguous biological results. The 98% specification from Leyan provides a verifiable procurement quality benchmark not uniformly available across suppliers.

purity quality assurance procurement specification vendor comparison

CRBN Binding Affinity: Class-Level Potency Context Relative to Clinical Benchmark Ligands

No published CRBN-binding IC₅₀ value is available for 3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione as of the search date. However, established CRBN ligands in the same glutarimide class provide a quantitative potency context for procurement decisions. In a standardized cereblon binding assay (Reaction Biology), reference compound IC₅₀ values are: thalidomide 260.8 nM, lenalidomide 161.9 nM, and pomalidomide 94.3 nM [1]. The unsubstituted 3-phenylpiperidine-2,6-dione (E3 ligase Ligand PG) binds CRBN with an IC₅₀ of 2.191 µM, approximately 10–20-fold weaker than pomalidomide . The addition of electron-withdrawing halogen substituents (Br, Cl) to the phenyl ring, as in the target compound, is expected—based on medicinal chemistry precedent—to modulate CRBN binding affinity through halogen bonding with backbone carbonyls or hydrophobic pocket interactions, though the direction and magnitude of this modulation cannot be quantified without experimental data [2]. Users must independently measure CRBN binding for their specific application.

CRBN binding IC50 E3 ligase affinity benchmark comparison

Storage and Stability: Defined Conditions vs. Unspecified Alternatives

TargetMol provides explicit storage specifications for 3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione: powder storage at −20 °C for up to 3 years, and in-solvent storage at −80 °C for up to 1 year . MedChemExpress recommends storage under conditions specified in the Certificate of Analysis but does not publish default storage parameters on the product page . For laboratories planning long-term PROTAC synthesis campaigns, defined storage conditions reduce the risk of compound degradation (particularly imide hydrolysis, a known instability pathway for glutarimide-based CRBN ligands [1]) and enable accurate inventory planning. The 3-year powder stability at −20 °C provides a quantifiable procurement planning parameter.

storage stability shelf life formulation logistics

3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione: Recommended Application Scenarios Based on Quantitative Evidence


PROTAC Linker Optimization via Orthogonal Halogen Conjugation

Medicinal chemistry teams designing PROTACs can exploit the dual-halogen substitution pattern (aryl-Br for Pd-catalyzed cross-coupling; aryl-Cl as a latent handle or electronic modulator) to systematically vary linker attachment geometry and length. This approach is not feasible with unsubstituted 3-phenylpiperidine-2,6-dione (E3 ligase Ligand PG) or with thalidomide-based ligands, which offer different conjugation chemistry entirely. The 98% purity grade available from Leyan ensures stoichiometric reliability for multi-step synthetic sequences.

CRBN Ligand Tool Compound for E3 Ligase Validation Workflows

Following the Miletić et al. (2025) workflow for E3 ligase ligand validation, researchers can employ 3-(5-Bromo-2-chlorophenyl)piperidine-2,6-dione as a test ligand to benchmark CRBN engagement assays, ternary complex formation screens, and cellular degradation efficiency. The compound's defined storage stability (3 years at −20 °C as powder) supports long-term assay reproducibility. Users must independently determine the CRBN IC₅₀, as this value is not yet published.

Structure-Activity Relationship (SAR) Exploration of Halogen Effects on CRBN Binding

The target compound's 5-bromo-2-chloro substitution pattern enables direct SAR comparison with the 3-bromo-2-chloro regioisomer (CRBN ligand-13) to map the positional effects of halogen substitution on CRBN binding affinity and neosubstrate degradation profiles. The predicted physicochemical properties (BP ~435 °C, density 1.611 g·cm⁻³, pKa ~11) provide baseline parameters for computational modeling and solubility optimization in assay buffer conditions.

Large-Scale PROTAC Synthesis with Defined Purity Specifications

For contract research organizations (CROs) and pharmaceutical development teams scaling up PROTAC production, the 98% certified purity from Leyan provides a verifiable quality benchmark that reduces the risk of failed batches due to E3 ligand impurities. The explicit TargetMol storage parameters (−20 °C powder, 3 years) enable procurement planning for multi-year development programs without concern for ligand degradation during storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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